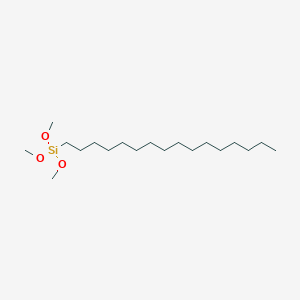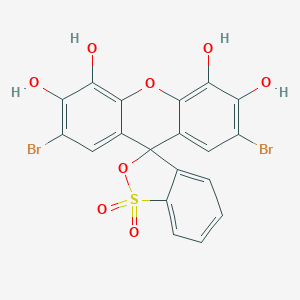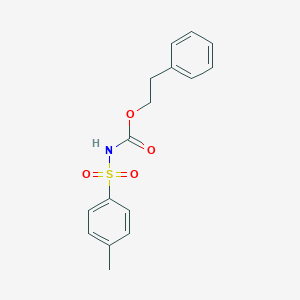![molecular formula C14H12N4S B103250 5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol CAS No. 16629-41-7](/img/structure/B103250.png)
5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol
Descripción general
Descripción
“5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol” is a chemical compound with the molecular formula C14H12N4S . It has an average mass of 268.337 Da and a monoisotopic mass of 268.078278 Da .
Synthesis Analysis
The synthesis of compounds similar to “5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol” has been reported in the literature . For instance, using a novel flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), four metal(ii)-complexes have been hydrothermally synthesized and structurally characterized by single-crystal X-ray diffraction .Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics research , where it serves as a specialty product for studying protein expression and function . Its molecular structure allows for interaction with various proteins, which can be pivotal in understanding disease mechanisms and identifying potential therapeutic targets.
Metal–Organic Frameworks (MOFs)
The related ligand structure of this compound has been used to construct metal–organic frameworks . These MOFs have potential applications in gas storage, catalysis, and as sensors due to their porous nature and the ability to tailor their properties through the choice of metal and organic components.
Neuroprotective Agents
Derivatives of this compound have been explored as neuroprotective agents . They show promise in reducing the aggregation of alpha-synuclein, which is implicated in neurodegenerative diseases like Parkinson’s. This application could lead to the development of new treatments for such conditions.
Antimicrobial Activity
The triazole moiety is known for its antimicrobial properties. Research indicates that this compound could be synthesized into Schiff bases that exhibit significant antimicrobial activity . This opens up avenues for creating new antibiotics and antifungal agents.
Chemical Structure Analysis
ChemSpider provides detailed information on the chemical structure of this compound, which is crucial for chemical analysis and understanding its reactivity and interactions with other molecules .
Propiedades
IUPAC Name |
4-(2-methylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c1-10-4-2-3-5-12(10)18-13(16-17-14(18)19)11-6-8-15-9-7-11/h2-9H,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOCMXPONDDKGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359556 | |
| Record name | 5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
16629-41-7 | |
| Record name | 2,4-Dihydro-4-(2-methylphenyl)-5-(4-pyridinyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16629-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)
